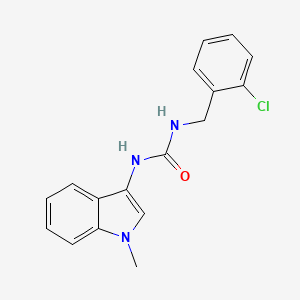

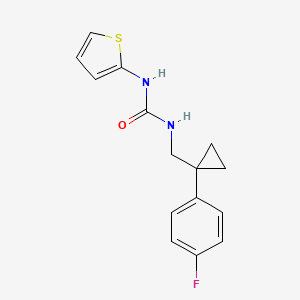

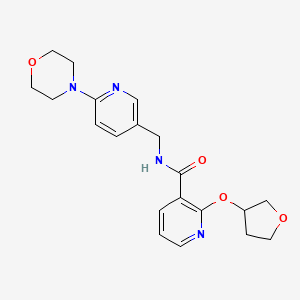

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" typically involves multi-step synthetic routes starting from basic imidazole or acetamide derivatives. For example, a study demonstrated the synthesis of complex acetamide derivatives through reactions involving chloroacetamide intermediates with imidazole-functionalized compounds, facilitated by condensation reactions or using carbodiimide chemistry for amide bond formation (Modder et al., 2010). These methodologies highlight the versatility of synthetic approaches to access a wide variety of imidazole and acetamide-containing molecules.

Molecular Structure Analysis

The molecular structure of imidazole and acetamide-containing compounds, similar to the target molecule, often features significant conformational flexibility and the presence of multiple functional groups that can engage in hydrogen bonding and other non-covalent interactions. These structural characteristics can influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties. Advanced analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography are crucial for elucidating the precise structural details of these compounds (Yu et al., 2014).

Chemical Reactions and Properties

The presence of imidazole and acetamide functionalities within the same molecule opens up a plethora of chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, imidazole rings can participate in nucleophilic substitution reactions, while acetamide groups can be involved in acylation, deacylation, and other transformations relevant to synthesizing pharmacologically active compounds. The thioether linkage in such molecules also adds to their reactivity, allowing for further modifications through oxidation, alkylation, and other thioether-specific reactions (Jasiński et al., 2008).

Physical Properties Analysis

The physical properties of "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The hydrophobic and hydrophilic balance provided by different functional groups affects their solubility in various solvents, which is crucial for their application in biological systems or as pharmaceutical agents. Thermal stability and melting point data are essential for understanding the compound's behavior under different conditions and for designing appropriate formulation strategies (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties of imidazole and acetamide-containing molecules, including their acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds, are critical for their biological activity and interactions with other molecules. Studies focusing on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior, which is essential for their application in drug design and synthesis of novel materials (Duran et al., 2013).

Scientific Research Applications

Chemical Synthesis and Transformations

Researchers have explored the synthesis and transformation of compounds structurally related to 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide. For instance, Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit. They demonstrated that selected examples of N-oxides could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives via a sulfur-transfer reaction. Furthermore, they showed that reaction of the (1H-imidazol-1-yl)acetates with primary amines yielded the corresponding acetamides (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Antibacterial and Anticonvulsant Activities

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including compounds structurally similar to the target molecule. These compounds were evaluated for their antibacterial activity and were found to have significant activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives and determined their anticonvulsant activity against seizures induced by maximal electroshock. In this series, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was identified as the most active compound (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Catalytic Applications

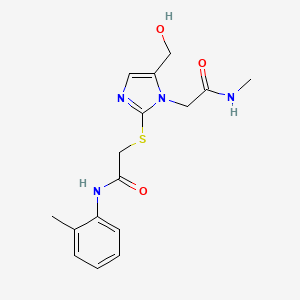

Serafimidou, Stamatis, and Louloudi (2008) synthesized an acetamide derivative bearing two terminal imidazole rings. This biomimetic ligand, N-[2-(1H-imidazol-4-yl)-ethyl]-2-({[2-(1H-imidazol-4-yl)-ethylcarbamoyl]-methyl}-amino)-acetamide, was also grafted on a silica surface and formed metal complexes with manganese(II) ions. These complexes were evaluated as catalysts for alkene epoxidation with H2O2, demonstrating the potential catalytic applications of similar compounds (Serafimidou, Stamatis, & Louloudi, 2008).

pKa Determination and Structural Analysis

Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds and confirmed their structures via NMR and IR spectroscopy. They determined the acidity constants (pKa values) of these acetamide derivatives, providing valuable information about their chemical behavior and potential applications (Duran & Canbaz, 2013).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11-5-3-4-6-13(11)19-15(23)10-24-16-18-7-12(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKKOTJIMMQCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)